α‑ vs. β‑Carbon Attachment: Chiral Center Presence and Synthetic Utility
The target compound carries the 4‑aminophenylthio group at the α‑carbon of propanoic acid, generating a stereogenic center. In contrast, the 3‑[(4‑aminophenyl)thio]propanoic acid hydrochloride (CAS 30086‑22‑7) bears the substituent at the β‑carbon and is achiral . The α‑substituted isomer is therefore amenable to chiral resolution and asymmetric synthesis, a capability absent in the β‑isomer. The optical resolution process for α‑aminophenylthio‑propanoic acids has been explicitly demonstrated in patent literature, achieving enantiomeric excess values suitable for pharmaceutical intermediate applications [1].
| Evidence Dimension | Presence of a chiral center (α‑ vs. β‑substitution) |
|---|---|
| Target Compound Data | Stereogenic center present (α‑carbon substituted) |
| Comparator Or Baseline | 3‑[(4‑aminophenyl)thio]propanoic acid hydrochloride (CAS 30086‑22‑7): achiral (β‑carbon substituted) |
| Quantified Difference | Qualitative property: target is chiral; comparator is achiral |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature |
Why This Matters
For procurement decisions, the α‑substituted target uniquely enables enantioselective synthesis of drug candidates or chiral ligands, whereas the β‑isomer cannot be used for this purpose.
- [1] EP0343474A2, Process for the preparation of optically pure aminophenylthio- and aminoaphthalenylthio-propanoic acids. View Source
